

Technical Guide: Physical Properties of (R)-N-Boc-4-fluorophenylglycine

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Compound of Interest

Compound Name: (R)-N-Boc-4-fluorophenylglycine

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Introduction

(R)-N-Boc-4-fluorophenylglycine is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptidomimetics and other chiral compounds in the pharmaceutical industry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled peptide bond formation. A thorough understanding of its physical properties is crucial for its effective application in research and development. This guide provides a detailed overview of the key physical characteristics of **(R)-N-Boc-4-fluorophenylglycine**, along with the experimental methodologies for their determination.

Core Physical Properties

The physical properties of **(R)-N-Boc-4-fluorophenylglycine** are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value |
|-------------------|--|
| Appearance | White Powder[1] |
| Molecular Formula | C ₁₃ H ₁₆ FNO ₄ |
| Molecular Weight | 269.27 g/mol [1] |
| Melting Point | 85.7 °C[1] |
| Boiling Point | 408.4 ± 40.0 °C (Predicted)[1][2] |
| Density | 1.2168 g/cm ³ (Estimate)[1][2] |
| Solubility | Soluble in methanol, ethyl acetate, and MDC.[3] |
| Refractive Index | 1.520 (Predicted)[1] |
| Flash Point | 200.8 ± 27.3 °C[1] |
| Vapor Pressure | 2.1E-07 mmHg at 25°C[1] |

Experimental Protocols

Detailed experimental procedures are critical for the replication and validation of physical property data. The following sections outline the methodologies for determining key properties of **(R)-N-Boc-4-fluorophenylglycine**.

Determination of Melting Point

The melting point is a crucial indicator of purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, dry sample of **(R)-N-Boc-4-fluorophenylglycine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to determine enantiomeric purity.

- Apparatus: Polarimeter.
- Procedure:
 - A solution of **(R)-N-Boc-4-fluorophenylglycine** is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask.
 - The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.
 - The cell is placed in the polarimeter, and the observed rotation (α) is measured at a specific temperature (e.g., 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).^[4]
 - The specific rotation $[\alpha]$ is calculated using the following formula:^[4] $[\alpha] = \alpha / (c \times l)$ Where:
 - α is the observed rotation in degrees.
 - c is the concentration of the solution in g/mL.
 - l is the path length of the polarimeter cell in decimeters (dm).

Synthesis and Purification (Illustrative Protocol)

The physical properties are highly dependent on the purity of the compound. A general procedure for the synthesis of N-Boc protected amino acids is as follows:

- Materials: (R)-4-fluorophenylglycine, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., dioxane/water or dichloromethane).[5][6]
- Procedure:
 - (R)-4-fluorophenylglycine is dissolved in an aqueous solution of the base.[6]
 - Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, often portion-wise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[5][6]
 - The reaction mixture is then worked up. This typically involves removing the organic solvent under reduced pressure, followed by an acid-base extraction to remove unreacted starting materials and byproducts.[7]
 - The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield pure **(R)-N-Boc-4-fluorophenylglycine**. [6]

Visualized Workflow

The following diagram illustrates the general workflow for the determination of enantiomeric purity, a critical parameter for a chiral compound like **(R)-N-Boc-4-fluorophenylglycine**, using polarimetry.



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